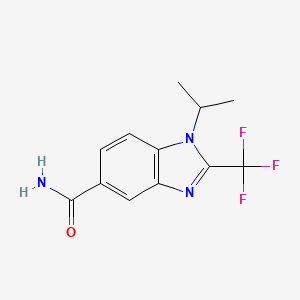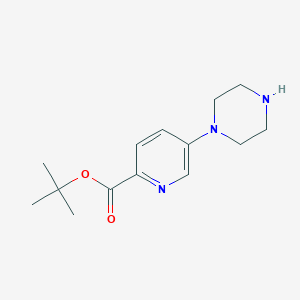
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C14H21N3O2 . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has been described . Another example is the preparation of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester, which involves stirring with Pd/C in ethanol under an H2 balloon for 3 hours .Mecanismo De Acción
The mechanism of action of 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester is not well understood. However, it is believed that the piperazine portion of the molecule acts as a Lewis acid, while the carboxylic acid group acts as a Lewis base. This allows this compound to form complexes with metal ions and other molecules, which can then be used for various applications.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, to reduce inflammation, and to act as an anti-oxidant. In addition, it has been found to have anti-cancer activity, to inhibit the growth of tumor cells, and to reduce the toxicity of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester for laboratory experiments include its low cost and ease of synthesis. It is also non-toxic, which makes it safe to use in laboratory settings. However, there are some limitations to using this compound in laboratory experiments. It is not very stable and can degrade over time, and it is also not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
In the future, 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester could be further developed for use in a variety of applications. These could include the development of new drug delivery systems, the development of new catalysts for organic synthesis, and the development of new chelating agents for metal ions. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research could be done to improve the stability and solubility of this compound in order to make it more suitable for use in laboratory experiments.
Métodos De Síntesis
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester can be synthesized by a number of methods, including the reaction of pyridine-2-carboxylic acid with tert-butyl isocyanate in the presence of sodium hydroxide, the reaction of piperazine with tert-butyl isocyanate in the presence of sodium hydroxide, and the reaction of piperazine with tert-butyl chloroformate in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester is widely used in the scientific research community for its unique properties. It is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a complexing agent for metal ions. It is also used as a surfactant in the production of polymers, as a stabilizer for enzymes, and as a chelating agent for metal ions.
Propiedades
IUPAC Name |
tert-butyl 5-piperazin-1-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)12-5-4-11(10-16-12)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCRTIKTGPUZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

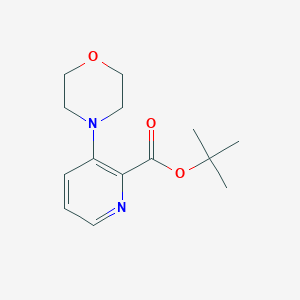
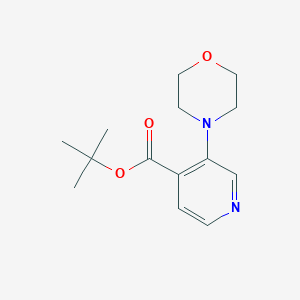
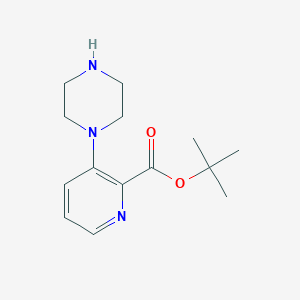
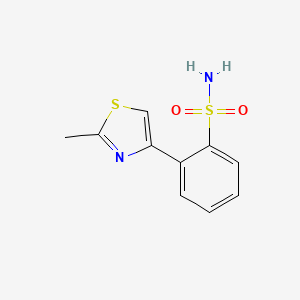


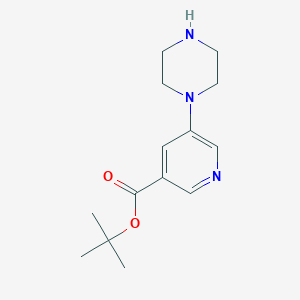

![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)
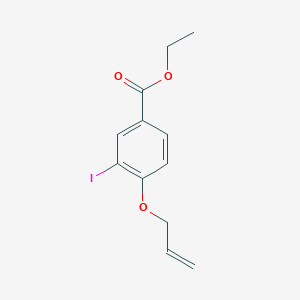
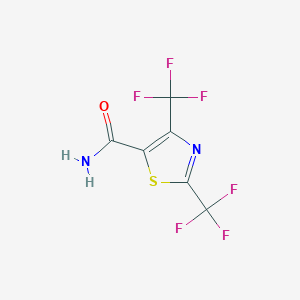
![C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride](/img/structure/B6299023.png)
![C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299025.png)
